1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23ClN2O4S2 and its molecular weight is 442.97. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Chemical Reactivity
Sulfonamide derivatives, including those with chlorophenyl and tetrahydroquinolinyl groups, are of significant interest due to their diverse chemical properties and applications. Studies on compounds like N-(2,3-Dichlorophenyl)methanesulfonamide have highlighted the importance of the spatial orientation of substituents and how this affects molecular interactions and biological activity. The conformation of N—H bonds in relation to chloro substituents plays a crucial role in the molecule's reactivity and its interaction with biological receptors (Gowda, Foro, & Fuess, 2007).
Chemical Synthesis and Transformation
Research on the chemical synthesis and transformations of sulfonamide derivatives, such as the formation and reaction of N-acyl- and N-methanesulfonyl-1,2,3,4-tetrahydro-7-methoxyisoquinolin-6-ols, has provided valuable insights into the versatility of these compounds in synthesizing complex molecular structures. These studies demonstrate the quantitative production of related compounds through specific reactions, highlighting the potential for creating a wide range of derivatives with varied biological activities (Hoshino, Suzuki, & Ogasawara, 2001).
Biological Activity and Applications
The investigation into the biological activities of sulfonamide derivatives, such as quinolinyl sulfonamides, reveals their potential as inhibitors for enzymes like methionine aminopeptidase (MetAP). These compounds show variable inhibitory potency against different metal forms of the enzyme, which is crucial for understanding their therapeutic potential and designing more effective inhibitors (Huang et al., 2006).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S2/c1-2-11-28(25,26)22-10-4-6-16-8-9-18(13-19(16)22)21-27(23,24)14-15-5-3-7-17(20)12-15/h3,5,7-9,12-13,21H,2,4,6,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSUSSHQCAUVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.